molecular formula C9H9O2- B1229125 3-Phenylpropionate

3-Phenylpropionate

Cat. No. B1229125
M. Wt: 149.17 g/mol
InChI Key: XMIIGOLPHOKFCH-UHFFFAOYSA-M
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Patent
US05367112

Procedure details

Into a 300 ml nickel autoclave was charged cinnamyl alcohol (50.0 g, 0.373 mol), sodium hydroxide (34.59 g, 0.432 mol) Raney copper containing about 70 ppm molybdenum (12.81 g copper suspended in 48.6 g water) and water (75 g). The autoclave was sealed and purged with nitrogen. The autoclave was heated under pressure to 170° C. for about 18 hours. The reaction products were filtered and the basic filtrate was extracted with diethyl ether. The aqueous phase was acidified and extracted with ether. The acid and base extracts were evaporated and analyzed. The reaction yielded 3-phenylpropionate (69%), 3-phenylpropanol (25%) and benzoate (8%) with 96% closure.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
34.59 g
Type
reactant
Reaction Step One
Name
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
catalyst
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
12.81 g
Type
catalyst
Reaction Step One
Yield
69%
Yield
25%
Yield
8%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[OH-:11].[Na+].[OH2:13]>[Ni].[Cu].[Mo]>[C:4]1([CH2:3][CH2:2][C:1]([O-:11])=[O:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:4]1([CH2:3][CH2:2][CH2:1][OH:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:3]([O-:13])(=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)O
Name
Quantity
34.59 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
75 g
Type
reactant
Smiles
O
Name
Quantity
300 mL
Type
catalyst
Smiles
[Ni]
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Name
Quantity
12.81 g
Type
catalyst
Smiles
[Mo]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
FILTRATION
Type
FILTRATION
Details
The reaction products were filtered
EXTRACTION
Type
EXTRACTION
Details
the basic filtrate was extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The acid and base extracts were evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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